2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol
Overview
Description
2,5-Di(pyridin-3-yl)hex-3-yne-2,5-diol is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . This compound features two pyridine rings attached to a hex-3-yne-2,5-diol backbone, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol typically involves the coupling of pyridine derivatives with a hex-3-yne-2,5-diol precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a base like triethylamine, and a palladium catalyst such as Pd(PPh3)2Cl2 .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(pyridin-3-yl)hex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of hex-3-ene-2,5-diol or hexane-2,5-diol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,5-Di(pyridin-3-yl)hex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hex-3-yne-2,5-diol: A simpler analog without the pyridine rings.
2,5-Di(pyridin-2-yl)hex-3-yne-2,5-diol: A structural isomer with pyridine rings at different positions.
2,5-Di(pyridin-4-yl)hex-3-yne-2,5-diol: Another isomer with pyridine rings at the 4-position.
Uniqueness
2,5-Di(pyridin-3-yl)hex-3-yne-2,5-diol is unique due to the specific positioning of the pyridine rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,5-dipyridin-3-ylhex-3-yne-2,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-15(19,13-5-3-9-17-11-13)7-8-16(2,20)14-6-4-10-18-12-14/h3-6,9-12,19-20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJHIAUCGTUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)(C1=CN=CC=C1)O)(C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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